5-benzoyl-N-(3-methoxyphenyl)-2-furamide
Description
5-Benzoyl-N-(3-methoxyphenyl)-2-furamide is a synthetic organic compound characterized by a furan ring substituted with a benzoyl group at the 5-position and an N-(3-methoxyphenyl)carboxamide moiety at the 2-position. This compound belongs to the furamide class, which is notable for applications in medicinal chemistry due to its structural versatility and bioactivity .
Properties
IUPAC Name |
5-benzoyl-N-(3-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-15-9-5-8-14(12-15)20-19(22)17-11-10-16(24-17)18(21)13-6-3-2-4-7-13/h2-12H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQVBUBQOIKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-N-(3-methoxyphenyl)-2-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where 3-methoxyaniline reacts with the benzoylated furan intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of furan, benzoyl chloride, and 3-methoxyaniline.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and catalyst concentration.
Purification and Isolation: Purification of the final product through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-N-(3-methoxyphenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-benzoyl-N-(3-methoxyphenyl)-2-furamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-benzoyl-N-(3-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Furamide Class
- 5-Bromo-N-(3-Methoxyphenyl)-2-Furamide (Ref: 10-F313971): Structural Difference: Bromine replaces the benzoyl group at the 5-position. Impact: The bromine atom increases molecular weight (324.15 g/mol vs. Applications: Brominated furamides are often intermediates in Suzuki coupling reactions for drug discovery .
N-[3-(5,7-Dimethyl-1,3-Benzoxazol-2-yl)Phenyl]-5-(3-Nitrophenyl)Furan-2-Carboxamide :
- Structural Difference : A nitrobenzene group replaces the benzoyl, and a benzoxazole-phenyl substituent is added.
- Impact : The nitro group enhances electrophilicity, while the benzoxazole improves metabolic stability. This compound exhibits higher cytotoxicity in cancer cell lines compared to simpler furamides .
Benzamide Derivatives with Methoxyphenyl Groups
- 5-Bromo-2-Fluoro-N-(2-Methoxyphenyl)Benzamide: Structural Difference: A benzamide core replaces the furamide, with fluorine and bromine substitutions. This compound shows improved blood-brain barrier penetration in preclinical models .
- N-(4-(2-Oxo-2-(p-Tolylamino)Ethyl)Thiazol-2-yl)Cyclopropanecarboxamide: Structural Difference: A thiazole ring and cyclopropane moiety replace the furan.
Compounds with 3-Methoxyphenyl Substituents
- Methoxmetamine (2-(3-Methoxyphenyl)-2-(Methylamino)Cyclohexan-1-One): Structural Difference: A cyclohexanone core replaces the furan, with a methylamino group. Impact: The cyclohexanone ring increases conformational flexibility, making it a potent NMDA receptor antagonist .
- Phosphate Salts of 6-Dimethylaminomethyl-1-(3-Methoxyphenyl)-1,3-Dihydroxycyclohexane: Structural Difference: A dihydroxycyclohexane backbone with dimethylaminomethyl and phosphate groups. Impact: Phosphate salts improve aqueous solubility, enabling parenteral administration for neurological disorders .
Furan-Containing Pesticides and Agrochemicals
- Furyloxyfen (3-(5-(2-Chloro-4-(Trifluoromethyl)Phenoxy)-2-Nitrophenoxy)Tetrahydrofuran): Structural Difference: A tetrahydrofuran ring with nitro and trifluoromethyl substituents. Impact: The nitro group confers herbicidal activity via free radical generation in plants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
